REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([S:9]C#N)[CH:5]=[C:4]([CH3:12])[C:3]=1[OH:13].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[SH:9][C:6]1[CH:5]=[C:4]([CH3:12])[C:3]([OH:13])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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45.7 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=CC(=C1C)SC#N)C)O
|
Name
|
|
Quantity
|
9.09 g
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Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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600 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
stirred at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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STIRRING
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Details
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stirred for 15 h
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Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
It was subsequently quenched with THF
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Type
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EXTRACTION
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Details
|
Extraction with EtOAc (3×)
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Type
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WASH
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Details
|
by washing the collected organic fractions with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4 and solvent evaporation
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Name
|
|
Type
|
product
|
Smiles
|
SC1=C(C(=C(C(=C1)C)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |